Validated CDK2 Target Engagement: A 326 nM Binding Affinity (Ki) Profile for Mechanistic Studies
The binding affinity of CAS 685107-24-8 for CDK2 has been quantitatively validated, with a reported inhibition constant (Ki) of 326 nM against human recombinant CDK2/Cyclin A complex [1]. While this affinity is lower than ultra-potent CDK2 inhibitors like BS-194 (IC50 = 3 nM), it is comparable to the starting points for many medicinal chemistry optimization campaigns [2]. This defined Ki value provides a critical reference point for using this compound as a tool to study moderate-affinity CDK2 inhibition, offering a distinct pharmacological profile compared to highly potent inhibitors that may fully ablate kinase activity.
| Evidence Dimension | CDK2 Inhibitory Potency |
|---|---|
| Target Compound Data | Ki = 326 nM (BindingDB) |
| Comparator Or Baseline | Compound BS-194 (4k): CDK2 IC50 = 3 nM (Heathcote et al., 2010) |
| Quantified Difference | BS-194 is approximately 108-fold more potent than 685107-24-8 in different assays (IC50 vs Ki). |
| Conditions | Target Compound: Inhibition of human recombinant His6-tagged CDK2/Cyclin A expressed in Sf21 insect cells (scintillation counting). Comparator: CDK2 IC50 from a separate enzymatic assay. |
Why This Matters
This matters for scientific selection because the moderate affinity of 685107-24-8 allows for the study of partial or transient CDK2 inhibition, which is a different biological paradigm than complete kinase inactivation by high-affinity inhibitors, enabling more nuanced cell cycle research.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50431334: Ki=326nM for Human CDK2/Cyclin A. Retrieved from BindingDB. View Source
- [2] Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-22. View Source
